molecular formula C22H23ClF3N3O3 B12709654 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- CAS No. 132634-44-7

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)-

Cat. No.: B12709654
CAS No.: 132634-44-7
M. Wt: 469.9 g/mol
InChI Key: NFQCDUAISRSOKW-RBZFPXEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzoxazolone core, a chlorinated benzene ring, and a piperazine moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazolone Core: This is usually achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carbonyl compound.

    Chlorination: The benzoxazolone core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperazine Substitution: The chlorinated intermediate is reacted with a piperazine derivative containing the trifluoromethyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The chlorinated benzene ring can be reduced to form a dechlorinated product.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the chlorinated ring results in a dechlorinated benzoxazolone derivative.

Scientific Research Applications

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety and the trifluoromethyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-methylphenyl)-1-piperazinyl)propyl)-3-methyl-, (R,S)-**
  • 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-fluorophenyl)-1-piperazinyl)propyl)-3-methyl-, (R,S)-**

Uniqueness

The presence of the trifluoromethyl group in 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- distinguishes it from similar compounds. This group enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

132634-44-7

Molecular Formula

C22H23ClF3N3O3

Molecular Weight

469.9 g/mol

IUPAC Name

5-chloro-6-[(1R,2S)-1-hydroxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C22H23ClF3N3O3/c1-13(20(30)16-11-19-18(12-17(16)23)27(2)21(31)32-19)28-6-8-29(9-7-28)15-5-3-4-14(10-15)22(24,25)26/h3-5,10-13,20,30H,6-9H2,1-2H3/t13-,20-/m0/s1

InChI Key

NFQCDUAISRSOKW-RBZFPXEDSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC(C(C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.